molecular formula C9H16O3 B2716857 Methyl 4-methyl-6-oxoheptanoate CAS No. 41841-53-6

Methyl 4-methyl-6-oxoheptanoate

Cat. No.: B2716857
CAS No.: 41841-53-6
M. Wt: 172.224
InChI Key: ANUTUOGPBVZSJE-UHFFFAOYSA-N
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Description

Methyl 4-methyl-6-oxoheptanoate is an organic compound with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . It is a colorless liquid with a characteristic aroma. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals.

Scientific Research Applications

Methyl 4-methyl-6-oxoheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and fragrances.

Safety and Hazards

While specific safety and hazard information for “Methyl 4-methyl-6-oxoheptanoate” is not available, general precautions should be taken while handling it, such as avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Mechanism of Action

Mode of Action

The exact mode of action of Methyl 4-methyl-6-oxoheptanoate It is hypothesized that it may interact with its targets in a way that causes changes in cellular processes

Biochemical Pathways

The biochemical pathways affected by This compound It has been suggested that it may be involved in the synthesis of certain natural compounds . The downstream effects of these pathways are still under investigation.

Result of Action

The molecular and cellular effects of This compound’s It is believed to have some effect on cellular processes, but the specifics of these effects are still being researched .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as temperature, pH, and presence of other molecules could potentially affect its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methyl-6-oxoheptanoate can be synthesized through several methods. One common method involves the reaction of 4-methyl-6-oxoheptanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the esterification of 4-methyl-6-oxoheptanoic acid with methanol. This process is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-6-oxoheptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-6-oxoheptanoate is unique due to the presence of the methyl group at the fourth position, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

methyl 4-methyl-6-oxoheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-7(6-8(2)10)4-5-9(11)12-3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUTUOGPBVZSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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